Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate
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Overview
Description
Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound’s molecular formula is C24H18N4Na2O7S2, and it has a molecular weight of 584.532 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate typically involves a multi-step process. The key steps include the diazotization of aromatic amines followed by azo coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the use of sulfonation agents to introduce sulfonate groups, enhancing the compound’s solubility in water and its application as a dye .
Chemical Reactions Analysis
Types of Reactions
Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases to control the reaction environment. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in textile dyeing, ink manufacturing, and as a colorant in various consumer products.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vivid coloration. The molecular targets and pathways involved include interactions with cellular components in biological applications and binding to substrates in industrial dyeing processes .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-amino-6-[[4-(N-(4-((E)-(2,4-diaminophenyl)diazenyl)phenyl)sulfamoyl)phenyl)diazenyl]-5-hydroxy-3-((E)-(4-nitrophenyl)diazenyl)naphthalene-2,7-disulfonate
- Disodium 4-[(E)-(4-ethoxyphenyl)diazenyl]-3-hydroxy-2-naphthalenesulfonate
Uniqueness
Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate stands out due to its specific structural configuration, which imparts unique color properties and stability. Its dual azo bonds and sulfonate groups contribute to its solubility and versatility in various applications .
Properties
CAS No. |
67875-17-6 |
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Molecular Formula |
C24H18N4Na2O7S2 |
Molecular Weight |
584.5 g/mol |
IUPAC Name |
disodium;6-[[4-[(4-ethoxyphenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C24H20N4O7S2.2Na/c1-2-35-21-10-7-19(8-11-21)26-25-17-3-5-18(6-4-17)27-28-20-9-12-23-16(13-20)14-22(36(29,30)31)15-24(23)37(32,33)34;;/h3-15H,2H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
AGBBNHKFMVBCJG-UHFFFAOYSA-L |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC4=CC(=CC(=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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